![molecular formula C18H16N2O2S B14286404 1-[(Benzyloxy)methyl]-5-(phenylsulfanyl)pyrimidin-2(1H)-one CAS No. 116392-88-2](/img/structure/B14286404.png)
1-[(Benzyloxy)methyl]-5-(phenylsulfanyl)pyrimidin-2(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(Benzyloxy)methyl]-5-(phenylsulfanyl)pyrimidin-2(1H)-one is a synthetic organic compound belonging to the pyrimidine family This compound is characterized by the presence of a benzyloxy group attached to the methyl group and a phenylsulfanyl group attached to the pyrimidine ring
Métodos De Preparación
The synthesis of 1-[(Benzyloxy)methyl]-5-(phenylsulfanyl)pyrimidin-2(1H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative.
Introduction of the Benzyloxy Group: The benzyloxy group is introduced via a nucleophilic substitution reaction, where a benzyl halide reacts with a methyl group attached to the pyrimidine ring.
Attachment of the Phenylsulfanyl Group: The phenylsulfanyl group is attached through a thiolation reaction, where a phenylthiol reacts with a halogenated pyrimidine derivative.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing catalysts and controlled reaction conditions to achieve efficient synthesis.
Análisis De Reacciones Químicas
1-[(Benzyloxy)methyl]-5-(phenylsulfanyl)pyrimidin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can undergo reduction reactions, particularly at the benzyloxy group, using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzyloxy group, where nucleophiles such as amines or thiols replace the benzyloxy group.
Hydrolysis: The benzyloxy group can be hydrolyzed under acidic or basic conditions to yield the corresponding alcohol and pyrimidine derivative.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pH conditions to drive the reactions to completion.
Aplicaciones Científicas De Investigación
1-[(Benzyloxy)methyl]-5-(phenylsulfanyl)pyrimidin-2(1H)-one has found applications in various scientific research fields:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific molecular pathways.
Industry: It is used in the development of specialty chemicals and materials, including polymers and coatings.
Mecanismo De Acción
The mechanism of action of 1-[(Benzyloxy)methyl]-5-(phenylsulfanyl)pyrimidin-2(1H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in DNA replication or protein synthesis, leading to its potential use as an antimicrobial or anticancer agent.
Comparación Con Compuestos Similares
1-[(Benzyloxy)methyl]-5-(phenylsulfanyl)pyrimidin-2(1H)-one can be compared with other pyrimidine derivatives, such as:
1-[(Benzyloxy)methyl]-5-ethyl-6-(phenylsulfanyl)-2,4(1H,3H)-pyrimidinedione: This compound has an additional ethyl group, which may influence its chemical reactivity and biological activity.
1-[(Benzyloxy)methyl]-5-isopropyl-6-(phenylsulfanyl)-2-thioxo-2,3-dihydro-4(1H)-pyrimidinone: The presence of an isopropyl group and a thioxo group differentiates it from the target compound, potentially altering its properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Propiedades
Número CAS |
116392-88-2 |
|---|---|
Fórmula molecular |
C18H16N2O2S |
Peso molecular |
324.4 g/mol |
Nombre IUPAC |
1-(phenylmethoxymethyl)-5-phenylsulfanylpyrimidin-2-one |
InChI |
InChI=1S/C18H16N2O2S/c21-18-19-11-17(23-16-9-5-2-6-10-16)12-20(18)14-22-13-15-7-3-1-4-8-15/h1-12H,13-14H2 |
Clave InChI |
NQWRAKYPYLULBO-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)COCN2C=C(C=NC2=O)SC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-(3-{[2-(Ethylsulfanyl)ethyl]sulfanyl}propyl)-2H-tetrazole](/img/structure/B14286336.png)
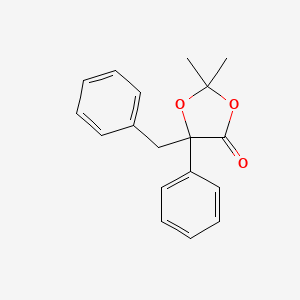
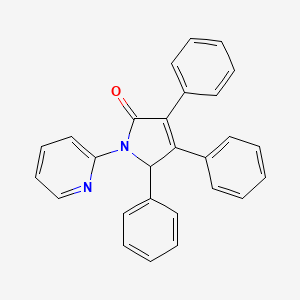

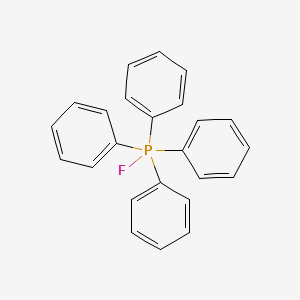

![2-[(Trimethylsilyl)oxy][1,2,4]diazaphospholo[1,5-a]pyridine](/img/structure/B14286388.png)
![4-{[4-(2-Nitroethenyl)phenoxy]sulfonyl}benzoic acid](/img/structure/B14286395.png)
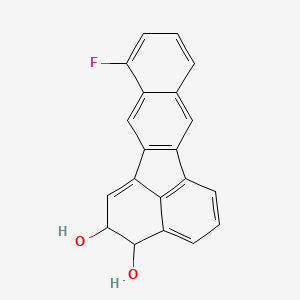

![4,5-Bis[(2-ethylhexyl)oxy]benzene-1,2-dicarbonitrile](/img/structure/B14286413.png)
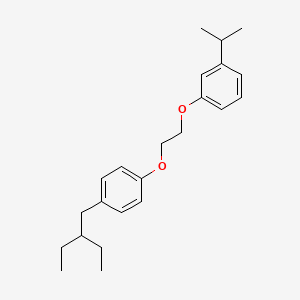
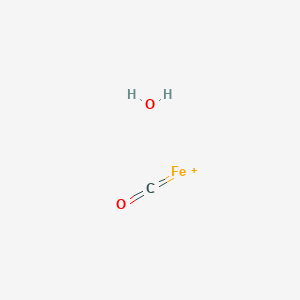
![4-[2-(2-Bromoacetamido)ethyl]phenyl dihydrogen phosphate](/img/structure/B14286428.png)
